molecular formula C6H14ClNO B1434984 2,5-Dimethyloxolan-3-amine hydrochloride CAS No. 1589540-71-5

2,5-Dimethyloxolan-3-amine hydrochloride

Cat. No.: B1434984
CAS No.: 1589540-71-5
M. Wt: 151.63 g/mol
InChI Key: MMOXFJHAKXSCGU-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,5-Dimethyloxolan-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The amine group can participate in substitution reactions with various reagents.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,5-Dimethyloxolan-3-amine hydrochloride involves its interaction with various biological targets depending on the specific context of the research . The compound’s amine group can form hydrogen bonds and interact with different enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

2,5-Dimethyloxolan-3-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications in different fields of research.

Properties

IUPAC Name

2,5-dimethyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-4-3-6(7)5(2)8-4;/h4-6H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOXFJHAKXSCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(O1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2,5-dimethyldihydrofuran-3(2H)-one oxime (23 g, 0.175 mol) and Raney Ni (4 g) in THF/NH3.H2O (1:1, 200 mL) was stirred at 60° C. under 4 MPa for overnight. The mixture was cooled and filtered, the filtrate was concentrated to give 2,5-dimethyltetrahydrofuran-3-amine To a mixture of 2,5-dimethyltetrahydrofuran-3-amine and Et3N (53.2 g, 0.526 mol) in DCM (300 mL), (Boc)2O (42 g, 0.193 mol) was dissolved in DCM (100 mL) and dropwise added in the mixture at 0° C. After addition, the reaction mixture was stirred at rt. for 4 hours before water was added in the reaction. The aqueous phase was extracted with DCM, the organic layer was washed with H2O, dried over Na2SO4, concentrated. The residue was purified by column to give tert-butyl(2,5-dimethyltetrahydrofuran-3-yl)carbamate hydrochloride. To a solution of tert-butyl(2,5-dimethyltetrahydrofuran-3-yl)carbamate hydrochloride in ether, ether.HCl was added dropwise at 0° C. After addition, the mixture was filtered to give 2,5-dimethyltetrahydrofuran-3-amine hydrochloride. 1H NMR (ppm, 300 MHz, D2O) δ 3.5-4.4 (m, 3H), 1.5-2.7 (m, 2H), 1.2-1.3 (m, 6H).
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tert-butyl(2,5-dimethyltetrahydrofuran-3-yl)carbamate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyloxolan-3-amine hydrochloride
Reactant of Route 2
2,5-Dimethyloxolan-3-amine hydrochloride
Reactant of Route 3
2,5-Dimethyloxolan-3-amine hydrochloride
Reactant of Route 4
2,5-Dimethyloxolan-3-amine hydrochloride
Reactant of Route 5
2,5-Dimethyloxolan-3-amine hydrochloride
Reactant of Route 6
2,5-Dimethyloxolan-3-amine hydrochloride

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